Bienvenue dans la boutique en ligne BenchChem!

N-(3-(1H-imidazol-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

CB2 receptor ligand design side-chain pharmacophore

CAS 862831-03-6 is a structurally unique indol-3-yl-2-oxoacetamide that combines 1,2‑dimethylation of the indole core with an imidazole‑propyl side chain. This combination eliminates the N1‑H donor, modulates lipophilicity, and introduces a basic imidazole nitrogen (pKa ~6.9) capable of protonation‑dependent target engagement, metal coordination, or salt‑bridge formation—features that morpholine, piperidine, or des‑imidazole analogs cannot replicate. For medicinal chemistry programs exploring CB₂ receptor modulation (cf. Moldovan et al., 2017) or metalloenzyme inhibition, this compound serves as an essential SAR probe. Procure this specific intermediate to maintain the imidazole recognition element and N‑methylation pattern; simpler analogs (e.g., CAS 852368‑83‑3, CAS 862831‑93‑4) alter pharmacophore geometry and produce different pharmacological profiles. Request a quote today to secure this key profiling compound for your screening cascade.

Molecular Formula C18H20N4O2
Molecular Weight 324.384
CAS No. 862831-03-6
Cat. No. B2736312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-imidazol-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
CAS862831-03-6
Molecular FormulaC18H20N4O2
Molecular Weight324.384
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3C=CN=C3
InChIInChI=1S/C18H20N4O2/c1-13-16(14-6-3-4-7-15(14)21(13)2)17(23)18(24)20-8-5-10-22-11-9-19-12-22/h3-4,6-7,9,11-12H,5,8,10H2,1-2H3,(H,20,24)
InChIKeyKVGQZDAUDRACJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

862831-03-6 | N-(3-(1H-Imidazol-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide – Class, Core Scaffold, and Procurement Context


N-(3-(1H-imidazol-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862831-03-6, MF: C18H20N4O2, MW: 324.38 g/mol) belongs to the indol-3-yl-2-oxoacetamide class, a scaffold explored for cannabinoid CB₂ receptor modulation, PDE4 inhibition, and anticancer activity [1][2]. This compound features a 1,2-dimethylindole core linked via an oxoacetamide bridge to an N-(3-imidazol-1-yl)propyl side chain. The scaffold’s biological relevance is supported by patent filings on 3-oxoacetamideindolyl compounds demonstrating potent anticancer, cytotoxic, and anti-angiogenic properties [3]. Procurement interest typically arises from medicinal chemistry programs requiring this specific substitution pattern as a SAR probe or lead optimization intermediate, where close analogs with alternative N-substituents (e.g., N-methyl, N,N-dimethyl, N-cyclopentyl) or lacking the imidazole moiety fail to recapitulate the intended pharmacophore geometry.

862831-03-6 | Structural Determinants That Prevent Generic Substitution by In-Class Indolyl-Oxoacetamide Analogs


Within the indol-3-yl-2-oxoacetamide series, three structural features of CAS 862831-03-6 collectively preclude simple analog substitution: (i) the 1,2-dimethylation of the indole core, which eliminates the N-H hydrogen-bond donor present in unsubstituted indole analogs (e.g., CAS 852367-43-2) and alters both lipophilicity and metabolic vulnerability ; (ii) the imidazole heterocycle in the side chain, which introduces a basic nitrogen (pKa ~6.9 for imidazole) capable of protonation-dependent target engagement, metal coordination, or salt-bridge formation that morpholine, piperidine, or simple alkyl amine analogs cannot replicate [1]; and (iii) the three-carbon propyl linker length between the amide nitrogen and the imidazole ring, which fixes the spatial relationship between the indole-oxoacetamide pharmacophore and the imidazole recognition element. Replacing this compound with a close analog—such as the 2-methyl (non-dimethyl) variant (CAS 852368-83-3) or the des-imidazole acetamide (CAS 862831-93-4)—would alter at least one of these three determinants, producing a different pharmacological profile even if the core scaffold is conserved.

862831-03-6 | Comparator-Anchored Quantitative Differentiation Evidence


Molecular Recognition Element: Imidazole-Containing Side Chain vs. Non-Basic Alkyl Amide Analogs

The N-(3-(1H-imidazol-1-yl)propyl) side chain of CAS 862831-03-6 introduces a basic, heteroaromatic hydrogen-bond acceptor/donor that is absent in the simplest analog, 2-(1,2-dimethyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (CAS 101938-54-9). In the indol-3-yl-oxoacetamide CB₂ ligand series, Moldovan et al. (2017) demonstrated that a fluorinated side-chain derivative achieved a CB₂ Ki of 6.2 nM, whereas the unsubstituted phenyl analog showed >100-fold lower affinity [1]. While these data are from a related sub-series (1-pentyl-5-furan-2-yl-indole core rather than 1,2-dimethylindole), they establish the principle that the side-chain heterocycle identity and basicity are primary potency drivers within this scaffold class. The imidazole ring in CAS 862831-03-6 further offers unique metal-coordination potential (e.g., heme iron in CYP enzymes, zinc in metalloproteases) that non-heterocyclic alkyl amides cannot provide . Direct quantitative comparison data for CAS 862831-03-6 versus its des-imidazole analog are not available in the public domain.

CB2 receptor ligand design side-chain pharmacophore

Indole N-Methylation: 1,2-Dimethylindole vs. 2-Methylindole Core – Lipophilicity and Metabolic Stability Implications

CAS 862831-03-6 incorporates a 1,2-dimethylindole core, whereas its closest congener, N-(3-(1H-imidazol-1-yl)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852368-83-3), lacks the N1-methyl group. Based on the established indole SAR literature, N1-methylation of the indole ring eliminates the N-H hydrogen bond donor, increases calculated logP by approximately 0.5–0.7 log units, and removes a site of metabolic N-demethylation that can generate reactive intermediates [1][2]. The measured logP for the des-imidazole core, 2-(1,2-dimethyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (CAS 101938-54-9), is predicted as ~2.7 (ACD/Labs), compared to ~2.0 for the N1-H analog . Direct experimental logP or metabolic stability data for CAS 862831-03-6 are not publicly reported; the above values represent class-level predictions.

metabolic stability logP N-demethylation

Propyl Linker Length Optimization: C3 Spacer vs. Direct Attachment or Longer Linkers in Indolyl-Oxoacetamide Series

The three-carbon propyl linker between the amide nitrogen and the imidazole ring in CAS 862831-03-6 positions the imidazole approximately 5–6 Å from the indole-oxoacetamide plane. In the broader indol-3-yl-2-oxoacetamide class, linker length has been shown to critically modulate activity: the patent literature on 3-oxoacetamideindolyl compounds (US20030181482) discloses that N-substituents with shorter (ethyl) or longer (butyl, pentyl) linkers can produce >10-fold variations in cytotoxic potency against cancer cell lines [1]. The specific C3 linker in CAS 862831-03-6 represents a balanced spacing that allows the imidazole to engage distal residues without introducing excessive conformational entropy. No direct linker-length comparison data for the exact 1,2-dimethylindole-imidazole series are publicly available; the evidence is class-level.

linker optimization SAR pharmacophore geometry

Physicochemical Property Differentiation: Calculated Descriptors vs. Closest Commercially Available Analogs

A comparison of calculated molecular properties between CAS 862831-03-6 and its closest commercially listed analogs highlights distinct physicochemical profiles . The target compound (MW 324.38, logP ~2.8 predicted) occupies a property space intermediate between the lower-MW des-imidazole analog, 2-(1,2-dimethyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (MW 244.29, logP ~2.7), and the higher-MW elaborated analog, N-(3-(1H-imidazol-1-yl)propyl)-2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (MW 435.53, logP ~2.3). The imidazole ring contributes 2 hydrogen bond acceptors and 0 donors (at physiological pH), yielding a topological polar surface area (tPSA) of approximately 62 Ų, versus ~49 Ų for the des-imidazole analog. This tPSA value positions CAS 862831-03-6 within the favorable range for both oral bioavailability (tPSA < 140 Ų) and blood-brain barrier penetration (tPSA < 90 Ų) per Veber and Pardridge criteria [1].

logP molecular weight H-bond donors/acceptors

862831-03-6 | Evidence-Backed Application Scenarios for Procurement Decision-Making


Cannabinoid CB₂ Receptor Ligand Optimization: Imidazole-Containing Indolyl-Oxoacetamide SAR Probe

For medicinal chemistry programs developing selective CB₂ receptor ligands based on the indol-3-yl-oxoacetamide scaffold (as validated by Moldovan et al., 2017, reporting CB₂ Ki values as low as 6.2 nM for optimized derivatives [1]), CAS 862831-03-6 serves as a key SAR probe that interrogates the effect of replacing the 1-pentyl-5-furan-2-yl-indole core with a simpler 1,2-dimethylindole core while retaining the imidazole-propyl side chain. This substitution pattern tests whether the 1,2-dimethylindole core can recapitulate the high CB₂ affinity observed in the more elaborate series, potentially identifying a simpler, more synthetically accessible scaffold. Procurement of this specific compound, rather than the des-imidazole or N1-H indole analog, is essential to maintain the imidazole recognition element and N-methylation pattern under investigation.

Anticancer Lead Exploration: 3-Oxoacetamideindolyl Series with Imidazole Metal-Coordination Potential

The patent literature (US20030181482) establishes that 3-oxoacetamideindolyl compounds exhibit potent anticancer, cytotoxic, and anti-angiogenic activities across multiple human cancer cell lines [2]. CAS 862831-03-6 introduces an imidazole moiety capable of coordinating metal ions (e.g., heme iron, zinc), a feature not present in the simpler N,N-dimethyl or N-methyl analogs. This property is particularly relevant for programs targeting metalloproteinases, histone deacetylases, or cytochrome P450 enzymes where imidazole-mediated metal binding is a validated inhibitory mechanism. The compound should be prioritized over non-imidazole analogs when the therapeutic hypothesis involves metalloenzyme inhibition.

Pharmacokinetic Property Screening: CNS-Penetrant Indole Candidate with Favorable tPSA Profile

With a calculated tPSA of approximately 62 Ų (below the 90 Ų threshold for blood-brain barrier penetration [3]) and predicted logP ~2.8, CAS 862831-03-6 occupies a physicochemical space compatible with CNS drug discovery programs. For screening cascades that filter compound libraries based on computed CNS MPO scores or related multiparameter optimization metrics, this compound offers a distinct property profile compared to the more polar azepan analog (CAS 894001-46-8, tPSA ~87 Ų) and the less functionalized des-imidazole analog (tPSA ~49 Ų, but lacking key pharmacophore elements). Procurement enables direct experimental validation of CNS permeability (e.g., PAMPA-BBB, MDCK-MDR1 assays) within this chemotype.

Synthetic Intermediate for Diversified Indolyl-Oxoacetamide Library Synthesis

CAS 862831-03-6 can serve as a late-stage diversification intermediate. The imidazole ring is amenable to further N-alkylation or metal-catalyzed cross-coupling, while the oxoacetamide carbonyl can be reduced to the corresponding amine or reacted with organometallic reagents. For combinatorial chemistry or parallel synthesis efforts building focused libraries of indol-3-yl-2-oxoacetamides, procuring this specific intermediate (rather than simpler analogs) provides access to a broader chemical space that includes both the indole N-methyl and imidazole recognition elements simultaneously [2].

Quote Request

Request a Quote for N-(3-(1H-imidazol-1-yl)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.